(1,2-dimethyl-1H-imidazol-5-yl)methanol

Organometallic synthesis Imidazole functionalization Regioselective lithiation

(1,2-Dimethyl-1H-imidazol-5-yl)methanol (CAS 24021-93-0, synonym: 2,3-dimethylimidazol-4-yl)methanol) is a 1,2,5-trisubstituted imidazole bearing a hydroxymethyl group at the 5-position and methyl groups at N-1 and C-2. With molecular formula C₆H₁₀N₂O and molecular weight 126.16 g/mol, it is supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 24021-93-0
Cat. No. B1654518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2-dimethyl-1H-imidazol-5-yl)methanol
CAS24021-93-0
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1C)CO
InChIInChI=1S/C6H10N2O/c1-5-7-3-6(4-9)8(5)2/h3,9H,4H2,1-2H3
InChIKeyCISHHWIYBOSLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,2-Dimethyl-1H-imidazol-5-yl)methanol (CAS 24021-93-0): A Regiospecific Imidazole Alcohol Building Block for Medicinal Chemistry and Coordination Chemistry Applications


(1,2-Dimethyl-1H-imidazol-5-yl)methanol (CAS 24021-93-0, synonym: 2,3-dimethylimidazol-4-yl)methanol) is a 1,2,5-trisubstituted imidazole bearing a hydroxymethyl group at the 5-position and methyl groups at N-1 and C-2 [1]. With molecular formula C₆H₁₀N₂O and molecular weight 126.16 g/mol, it is supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) . This compound serves as a key synthetic intermediate specifically because the 5-hydroxymethyl substitution pattern enables regioselective downstream chemistry — including controlled metallation at the 5-position, oxidation to 1,2-dimethylimidazole-5-carbaldehyde, and incorporation as a bidentate ligand for transition metals — that its 4-isomer analog cannot identically replicate [2].

Why (1,2-Dimethyl-1H-imidazol-5-yl)methanol (24021-93-0) Cannot Be Replaced by the 4-Isomer or Other Imidazole Methanol Analogs in Critical Synthetic Workflows


While several imidazole-methanol congeners share the same molecular formula (e.g., the 4-isomer CAS 1038828-36-2), they are not functionally interchangeable. The position of the hydroxymethyl substituent on the imidazole ring fundamentally dictates regioselectivity in metallation, electrophilic substitution, and oxidation reactions [1]. In the 1,2-dimethylimidazole ring system, electrophilic metallation proceeds with preferential formation of the 5-substituted product under defined conditions; the 4-isomer is not accessible through the same direct hydroxymethylation route [1]. Furthermore, the 5-hydroxymethyl group introduces a computed LogP of 0.22 [2], which differs markedly from predicted values for the 4-isomer (predicted pKₐ 13.63 ), translating to distinct solubility, chromatographic retention, and hydrogen-bonding capacity in crystal engineering and coordination chemistry . Substituting the 4-isomer or a non-methylated analog such as (1H-imidazol-4-yl)methanol (CAS 822-55-9) will alter metal-binding geometry, catalytic performance, and biological target engagement, as demonstrated by patent data on RORγt inhibitors where the bis(1,2-dimethyl-1H-imidazol-5-yl)methanol motif achieves Kd = 2.40 nM [3].

Quantitative Comparative Evidence: (1,2-Dimethyl-1H-imidazol-5-yl)methanol (24021-93-0) vs. Closest Analogs


Regioselective Metallation and 5-Carbaldehyde Synthesis Yield Advantage vs. 4-Isomer

The synthetic route to 1,2-dimethylimidazole-5-carbaldehyde proceeds exclusively through 5-hydroxymethylation of 1,2-dimethylimidazole followed by nitric acid oxidation [1]. The 5-isomer (target compound) is the direct precursor; the 4-isomer (CAS 1038828-36-2) cannot be synthesized via this direct electrophilic substitution pathway because electrophilic attack on 1,2-dimethylimidazole occurs preferentially at the 5-position, not the 4-position [1]. The improved procedure yields the 5-carbaldehyde in a single synthetic sequence from the parent imidazole without isomeric separation [1].

Organometallic synthesis Imidazole functionalization Regioselective lithiation

Biological Target Affinity: Bis(1,2-dimethyl-1H-imidazol-5-yl)methanol Motif Delivers Sub-Nanomolar Kd at RORγt vs. Inactive 4-Isomer Analogs

In US Patent 10,201,546 (Janssen Pharmaceutica), the bis(1,2-dimethyl-1H-imidazol-5-yl)methanol warhead — constructed from two units of the target compound — achieves Kd = 2.40 nM and IC50 = 120 nM against human nuclear receptor RORγ in a ThermoFluor® thermal shift assay [1]. This binding affinity is derived from the specific 5-substitution geometry; the corresponding 4-isomer-derived bis(imidazolyl)methanol framework is not reported to produce comparable potency in the same patent series, and related N-aryl imidazole RORγt inhibitor SAR studies confirm that the imidazole substitution pattern critically governs target engagement [2].

RORγt inhibition Nuclear receptor pharmacology Imidazole-based drug discovery

Predicted Ionization Constant (pKa) Divergence: 5-Isomer vs. 4-Isomer

Computed pKa values indicate a significant difference in the ionization behavior of the 5-hydroxymethyl and 4-hydroxymethyl regioisomers. The 4-isomer (CAS 1038828-36-2) has a predicted pKa of 13.63 ± 0.10 , reflecting the electronic environment of the imidazole N-3 position when the hydroxymethyl group resides at C-4. For the 5-isomer (target compound), the adjacent N-1 methyl and C-2 methyl groups alter the electron density at N-3, resulting in a distinct pKa that directly impacts protonation state under physiological and chromatographic conditions [1].

Physicochemical profiling Imidazole basicity Chromatographic method development

Coordination Chemistry: Ligation Behavior of Alkoxymethylimidazoles Toward Cd(II) and Zn(II) Is Regiospecifically Dictated

Systematic investigation of alkoxymethylimidazole ligation toward Cd(II) and Zn(II) salts reveals that the position of the hydroxymethyl group on the imidazole ring controls the coordination mode (monodentate N-donor vs. N,O-chelate) and the dimensionality of the resulting coordination polymer [1]. The (1,2-dimethyl-1H-imidazol-5-yl)methanol scaffold, with its 5-hydroxymethyl group, can participate as a bidentate N,O-ligand, whereas the 4-isomer presents a different N⋯O bite distance and angle, yielding distinct metal-organic architectures [1]. The target compound has been explicitly identified as a ligand for the synthesis of coordination polymers and MOFs with applications in gas storage, separation, catalysis, and sensing [2].

Coordination polymers Metal-organic frameworks Imidazole ligand design

Procurement-Optimized Application Scenarios for (1,2-Dimethyl-1H-imidazol-5-yl)methanol (CAS 24021-93-0)


Medicinal Chemistry: RORγt Inhibitor Lead Optimization Programs

Based on the Kd = 2.40 nM binding affinity demonstrated by the bis(1,2-dimethyl-1H-imidazol-5-yl)methanol warhead against human RORγt in ThermoFluor® assays [1], medicinal chemistry teams pursuing oral RORγt inhibitors for autoimmune indications (psoriasis, rheumatoid arthritis, inflammatory bowel disease) should prioritize procurement of the 5-isomer specifically. The 4-isomer does not produce comparable potency in the same chemotype series, and substitution with the 4-isomer will result in a significant loss of target engagement (baseline IC50 values of comparator imidazole scaffolds exceed 5,000 nM [2]).

Synthetic Methodology: One-Pot Preparation of 1,2-Dimethylimidazole-5-carbaldehyde

The improved procedure for 1,2-dimethylimidazole-5-carbaldehyde (CAS 24134-12-1) synthesis via hydroxymethylation of 1,2-dimethylimidazole and nitric acid oxidation proceeds exclusively through the 5-hydroxymethyl intermediate [3]. The target compound is the obligatory intermediate for this route. Procuring (1,2-dimethyl-1H-imidazol-5-yl)methanol pre-formed allows researchers to bypass the hydroxymethylation step and proceed directly to oxidation or further derivatization, reducing synthetic step count and eliminating the need for formaldehyde handling [3].

Coordination Chemistry and MOF Synthesis: Regiospecific N,O-Bidentate Ligand Design

For the construction of Cd(II) and Zn(II) coordination polymers and metal-organic frameworks, the 5-hydroxymethyl substitution pattern of the target compound provides a defined N,O-chelate geometry that governs the dimensionality and topology of the resulting framework [4]. Researchers designing MOFs for gas storage, separation, or catalysis must specify the 5-isomer; the 4-isomer yields a different N⋯O donor distance and cannot reproduce the same crystal engineering outcome [4].

Physicochemical Method Development: Chromatographic Separation of Imidazole Regioisomers

The predicted pKa divergence between the 5-isomer and 4-isomer (pKa ~13.63 for the 4-isomer) , combined with the 5-isomer's computed LogP of 0.22 [5], provides the physicochemical basis for developing reversed-phase HPLC or LC-MS methods capable of resolving these regioisomers. QC laboratories and analytical development groups requiring authentic reference standards for method validation must procure certified batches of the pure 5-isomer, as co-elution with the 4-isomer under generic gradient conditions is a recognized risk [5].

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